N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
Description
This compound features a thiazole core substituted with a dimethylcarbamoyl group at position 5 and a methyl group at position 4. The thiazole is linked via an oxadiazole-carboxamide bridge to a pyrazine ring. The dimethylcarbamoyl group may enhance solubility, while the pyrazine moiety could contribute to π-π stacking interactions in binding pockets .
Properties
IUPAC Name |
N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O3S/c1-7-9(13(23)21(2)3)25-14(17-7)19-11(22)12-18-10(20-24-12)8-6-15-4-5-16-8/h4-6H,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKWKQNPNWCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced via a nucleophilic substitution reaction using dimethylcarbamoyl chloride and a suitable base.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyrazine: The final step involves coupling the synthesized thiazole and oxadiazole intermediates with a pyrazine derivative through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Insecticidal Properties
Research indicates that this compound exhibits significant insecticidal activity against agricultural pests. Its structure allows it to interact with biological targets in insects, potentially disrupting their physiological processes. The 1,2,4-oxadiazole ring is known to be a bioisostere of the amide functional group found in many insecticides, enhancing its effectiveness in pest management strategies.
Anticancer Potential
The compound's mechanism of action may involve interactions with specific enzymes or receptors linked to cancer progression. Studies suggest that compounds with similar structures can exhibit anti-inflammatory properties and inhibit tumor growth by targeting pathways involved in cell proliferation and survival . Further research is needed to elucidate its specific effects on cancer cell lines.
Agricultural Applications
A study conducted on the efficacy of N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide highlighted its potential as a novel insecticide. Field trials demonstrated a significant reduction in pest populations compared to untreated controls, suggesting its viability as an alternative to conventional pesticides.
Pharmaceutical Research
In pharmaceutical contexts, the compound has been investigated for its potential as a therapeutic agent. Research has focused on its ability to modulate biological pathways associated with inflammation and cancer. Preliminary results indicate promising cytotoxic effects against various cancer cell lines, warranting further investigation into its pharmacological profile .
Mechanism of Action
The mechanism of action of N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole Derivatives with Pyrimidine/Pyrazine Moieties
- 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) Structure: Oxadiazole linked to a nitrophenyl-substituted pyrimidine. Properties: Yield (85%), m.p. 261–262°C, IR absorption at 1650 cm⁻¹ (C=N stretch). The nitro group may enhance cytotoxicity but reduce metabolic stability compared to the dimethylcarbamoyl group .
- N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide Structure: Fluorinated benzamide with oxadiazole-pyrazine linkage. Properties: Lower yield (56%) due to fluorination complexity. Comparison: Trifluoromethyl groups improve lipophilicity and metabolic resistance, contrasting with the target compound’s non-fluorinated structure. The cyclopropylmethyl group may confer conformational rigidity .
Thiazole Carboxamides
- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Structure: Thiazole with morpholinomethyl and pyridinyl substituents. The absence of oxadiazole reduces structural complexity compared to the target compound .
- N-(3-(Pyridin-2-yl)propyl)-5-(3,4,5-trifluorophenyl)oxazole-4-carboxamide (OCM-34) Structure: Oxazole-carboxamide with trifluorophenyl and pyridinyl groups. Comparison: The oxazole core and trifluorophenyl group enhance electronegativity, which may improve target binding affinity relative to the thiazole-based target compound .
Anticancer Thiazole Derivatives
- 2-(2-(4-Methyl-2-phenylthiazole-5-carbonyl)hydrazono)-N′-phenylpropanehydrazonoyl Chlorides (5a–c) Structure: Thiazole-hydrazone hybrids. Activity: IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells. Comparison: The hydrazone linker in these compounds may confer redox activity, unlike the oxadiazole-carboxamide bridge in the target compound, which is more hydrolytically stable .
Data Tables
Key Structural and Functional Insights
- Electron-Deficient Moieties : Pyrazine (target compound) vs. pyrimidine (5d) influences electronic properties, affecting binding to ATP pockets in kinases .
- Solubility : The dimethylcarbamoyl group in the target compound may improve aqueous solubility compared to nitro or trifluoromethyl groups in analogs .
- Synthetic Challenges : Fluorinated analogs () show lower yields, highlighting the trade-off between functional group complexity and synthetic efficiency.
Biological Activity
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 359.37 g/mol. The compound features a complex structure comprising multiple heterocycles: a thiazole, a pyrazine, and an oxadiazole ring. Its unique arrangement of functional groups enhances its biological profile and reactivity.
Biological Activity Overview
The compound has been primarily investigated for its insecticidal properties against agricultural pests. The presence of the oxadiazole ring is significant as it is known to act as a bioisostere for amide groups commonly found in insecticides. This structural feature suggests that it may interact with biological targets similarly to established insecticides.
Insecticidal Activity
Research indicates that this compound exhibits potent insecticidal activity. The mechanism is thought to involve interference with the nervous system of insects, potentially through inhibition of specific enzymes or receptors involved in neurotransmission.
The proposed mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for insect survival.
- Neurotransmitter Modulation : It could affect neurotransmitter levels or receptor activity, leading to paralysis or death in target pests.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives. Key steps include:
- Formation of Thiazole Derivative : Reaction of 2-amino-thiazole with chloroacetyl chloride.
- Cyclization : Treatment with ammonium thiocyanate under reflux conditions to form the oxadiazole ring.
- Final Coupling : The pyrazine moiety is introduced through coupling reactions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the same chemical class:
- Anti-inflammatory Activity : A study on thiazole derivatives showed that they could act as selective COX-1 inhibitors, suggesting that similar mechanisms might be at play for this compound in modulating inflammatory pathways .
- Cancer Research : Compounds with similar structural motifs have been explored for their potential anti-cancer properties by targeting adenosine receptors . This indicates a possible avenue for further research into the anticancer efficacy of this compound.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(5-Dimethylcarbamoyl)-4-methylthiazol | Insecticidal | Enzyme inhibition |
| 5-Methylthiazole-Thiazolidinone | Anti-inflammatory (COX-1 inhibition) | Enzyme modulation |
| Pyrazine derivatives | Anticancer (Adenosine receptor targeting) | Receptor interaction |
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | DMF | Enhances intermediate solubility |
| Catalyst | EDC/HOBt | Facilitates carboxamide coupling |
| Temperature | 0–5°C (cyclization) | Reduces byproduct formation |
Basic: What analytical techniques validate structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm; thiazole methyl at δ 2.3 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for oxadiazole and carboxamide groups) .
- Mass Spectrometry : High-resolution LC-MS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 415.1) .
- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3% tolerance) .
Advanced: How to design SAR studies for pyrazine substitution effects?
Methodological Answer:
Step 1: Analog Synthesis
- Replace pyrazine with pyridine, pyrimidine, or phenyl groups using cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
Step 2: Biological Assays - Test analogs against target enzymes (e.g., kinase inhibition assays) with IC₅₀ comparisons. Use ATP-binding site docking (AutoDock Vina) to correlate substituent electronegativity with activity .
Step 3: Data Analysis - Plot substituent Hammett constants (σ) vs. bioactivity to identify electron-withdrawing/donating trends .
Q. Table 2: Pyrazine Substitution Impact
| Substituent | IC₅₀ (μM) | Docking Score (kcal/mol) |
|---|---|---|
| Pyrazine | 0.45 | -9.2 |
| Pyridine | 1.8 | -7.6 |
| Phenyl | >10 | -5.3 |
Advanced: How to resolve contradictions between in vitro and in vivo activity data?
Methodological Answer:
Approach 1: Pharmacokinetic Profiling
- Measure plasma stability (e.g., mouse microsomal assays) and logP values (HPLC) to assess bioavailability. Poor in vivo efficacy may stem from rapid clearance (t₁/₂ < 1 hr) .
Approach 2: Metabolite Identification - Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites in liver microsomes. Structural modifications (e.g., fluorination) can block metabolic hotspots .
Approach 3: Formulation Adjustments - Nanoemulsions or cyclodextrin complexes improve solubility, as demonstrated for hydrophobic thiazole derivatives .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to simulate interactions with kinases (e.g., EGFR). Prioritize poses with hydrogen bonds to pyrazine N-atoms and oxadiazole carbonyl .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. RMSD > 2 Å indicates conformational instability .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinity changes (ΔΔG) for analogs, guiding synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
